3-Difluoromethoxy-4-(trifluoromethyl)aniline
Description
3-Difluoromethoxy-4-(trifluoromethyl)aniline is an organic compound that contains fluoro-substituted aniline derivatives. It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline ring.
Properties
IUPAC Name |
3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-3-4(14)1-2-5(6)8(11,12)13/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUJSOLVDDHTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One reported method involves the reaction of 2-chlorophenol with appropriate fluorinating agents to introduce the difluoromethoxy group, followed by further functionalization to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Difluoromethoxy-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like difluoromethoxy and trifluoromethyl can influence the reactivity of the aniline ring towards electrophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Difluoromethoxy-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique properties make it a candidate for drug discovery and development, particularly in designing molecules with enhanced biological activity and stability.
Industry: It can be used in the production of specialty chemicals and materials with specific desired properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Difluoromethoxy-4-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of electron-withdrawing groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological responses, making it a valuable tool in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
3-Trifluoromethoxyaniline: Similar in structure but lacks the difluoromethoxy group.
4-Trifluoromethylaniline: Contains a trifluoromethyl group but lacks the difluoromethoxy group.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups but no difluoromethoxy group.
Uniqueness: 3-Difluoromethoxy-4-(trifluoromethyl)aniline is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups
Biological Activity
3-Difluoromethoxy-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activity. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups, which significantly influence its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of electronegative fluorine atoms enhances its lipophilicity and potentially alters its interaction with enzymes and receptors in biological systems. This compound belongs to a class of fluorinated compounds known for their unique chemical reactivity, making them suitable candidates for drug discovery and development.
This compound exerts its biological effects primarily through interactions with molecular targets, including enzymes and receptors. The electron-withdrawing properties of the difluoromethoxy and trifluoromethyl groups can enhance binding affinity and modulate biochemical pathways. Studies suggest that these interactions may lead to significant physiological responses, making the compound a valuable tool in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. In a study involving related compounds, it was found that the introduction of trifluoromethyl groups improved the antimicrobial profile against various pathogens, suggesting similar potential for this compound .
Anti-Cancer Potential
The structural characteristics of this compound make it a candidate for anti-cancer drug development. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been investigated. For instance, compounds featuring trifluoromethyl groups have shown promise in inhibiting cancer cell growth in vitro, indicating that this compound may possess similar activities .
Structure-Activity Relationship (SAR)
The biological activity of fluorinated anilines is influenced by their structural features. A comparative analysis of structurally related compounds highlights how variations in substituents can alter biological efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Trifluoromethoxyaniline | Contains a trifluoromethoxy group only | Moderate antimicrobial |
| 4-Trifluoromethylaniline | Contains a trifluoromethyl group only | Low anti-cancer activity |
| This compound | Contains both difluoromethoxy and trifluoromethyl groups | High potential in drug discovery |
This table illustrates how the dual presence of difluoromethoxy and trifluoromethyl groups in this compound could enhance its biological activity compared to other derivatives.
Case Studies
- Antimicrobial Efficacy : A study investigating a series of urea derivatives with trifluoromethyl substitutions demonstrated enhanced antimicrobial properties. The findings suggest that structural modifications similar to those in this compound could yield compounds with improved efficacy against resistant strains .
- Cancer Cell Line Studies : In vitro studies on related fluorinated compounds have shown significant inhibition of proliferation in various cancer cell lines. These studies provide a basis for further investigation into the anti-cancer potential of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
